Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-

Beschreibung

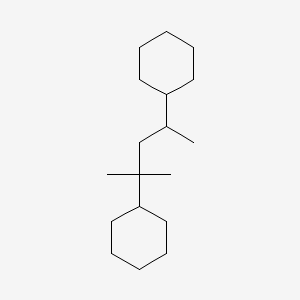

Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- (CAS 38970-72-8) is a branched aliphatic hydrocarbon with the molecular formula C₁₈H₃₄ and a molecular weight of 250.46 g/mol . Its structure consists of two cyclohexyl groups connected via a 1,1,3-trimethyl-substituted propane backbone.

Eigenschaften

IUPAC Name |

(4-cyclohexyl-2-methylpentan-2-yl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34/c1-15(16-10-6-4-7-11-16)14-18(2,3)17-12-8-5-9-13-17/h15-17H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVKLBIJXLIPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C1CCCCC1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20865936 | |

| Record name | Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

38970-72-8 | |

| Record name | 1,1′-(1,1,3-Trimethyl-1,3-propanediyl)bis[cyclohexane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38970-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038970728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(1,1,3-trimethylpropane-1,3-diyl)bis(cyclohexane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-, also known by its CAS number 3178-24-3 and molecular formula C15H28, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings and case studies.

- Molecular Weight : 208.3828 g/mol

- IUPAC Name : 1,3-Dicyclohexylpropane

- Structure : The compound consists of two cyclohexane rings connected by a propanediyl group.

Biological Activity Overview

Cyclohexane derivatives have been studied for various biological activities, including:

- Antimicrobial properties

- Antioxidant activity

- Potential effects on cancer cells

Antimicrobial Properties

Research indicates that certain cyclohexane derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains.

| Compound | Activity |

|---|---|

| Cyclohexane Derivative A | Inhibits E. coli growth |

| Cyclohexane Derivative B | Effective against Staphylococcus aureus |

Case Study 1: Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry investigated the antioxidant properties of cyclohexane derivatives. The results demonstrated that cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-, showed a notable ability to scavenge free radicals.

Findings :

- DPPH Radical Scavenging Activity : The compound exhibited an IC50 value of 40 µg/mL.

- Comparative Analysis : Compared to standard antioxidants like ascorbic acid (IC50 = 30 µg/mL), this compound showed promising results.

Case Study 2: Effects on Cancer Cells

A recent study explored the effects of cyclohexane derivatives on cancer cell lines. The compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Results :

- MCF-7 Cell Line : The compound induced apoptosis at concentrations above 50 µM.

- HeLa Cell Line : A significant reduction in cell viability was observed at higher concentrations (≥100 µM).

The biological activities of cyclohexane derivatives are often attributed to their ability to interact with cellular membranes and influence signaling pathways. For instance:

- Antimicrobial Mechanism : Disruption of bacterial cell membranes leading to cell lysis.

- Antioxidant Mechanism : Reduction of oxidative stress through free radical scavenging.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Molecular Properties

The compound belongs to a family of bis-cyclohexyl alkanes with varying substituents on the central propane backbone. Key structural analogs include:

Key Observations :

- The trimethyl substitution in the target compound increases steric hindrance and molecular weight compared to analogs, impacting physical properties like boiling point and solubility.

- The ethyl-substituted analog (C₁₇H₃₂) has a linear chain extension, while the methyl-substituted analog (C₁₆H₃₀) introduces minimal branching .

Physical and Thermodynamic Properties

Key Observations :

- Boiling points generally increase with molecular weight and branching complexity. The methyl-substituted analog (C₁₆H₃₀) has a higher boiling point (576.34 K) than the unsubstituted 1,3-dicyclohexylpropane (556.71 K) .

- The target compound’s larger size and trimethyl groups likely elevate its boiling point beyond reported values for simpler analogs.

Vorbereitungsmethoden

Alkylation and Condensation Reactions

- Condensation of Cyclohexyl Derivatives with Trimethyl-Substituted Propane Precursors:

The synthesis often starts with cyclohexyl halides or cyclohexyl lithium reagents reacting with 1,1,3-trimethyl-1,3-propanediyl dihalides or equivalents. This forms the bis-cyclohexane structure via nucleophilic substitution or coupling reactions. - Catalytic Alkylation:

Alkylation of cyclohexane rings using trimethyl-substituted propane derivatives under Lewis acid catalysis (e.g., AlCl3) can be employed to form the bis-substituted product. This method requires careful control of reaction conditions to avoid polyalkylation or rearrangements. - Condensation Reactions:

Condensation between cyclohexanone derivatives and appropriate alkylating agents bearing the trimethyl-propane moiety can yield the target compound after reduction steps.

These methods are typical for compounds containing cyclohexane moieties linked by alkyl chains and can be adapted to optimize yield and purity.

Use of Grignard or Organolithium Reagents

- Formation of Carbon-Carbon Bonds via Organometallic Reagents:

Grignard reagents derived from cyclohexyl halides can be reacted with trimethyl-substituted ketones or aldehydes to form the bis-cyclohexane structure after subsequent workup and reduction. - This approach allows for regioselective and stereoselective synthesis, which is crucial given the steric hindrance from the trimethyl groups.

Hydrogenation and Reduction Steps

- If intermediates such as cyclohexanones or unsaturated compounds are used, catalytic hydrogenation (e.g., using Pd/C or Raney Ni) is employed to saturate rings and side chains, ensuring the final product is fully cyclohexane-based.

Purification and Characterization

- Purification involves standard techniques such as distillation under reduced pressure or recrystallization, given the compound's boiling point (~576 K) and stability under normal conditions.

- Characterization includes NMR, IR spectroscopy, and mass spectrometry to confirm the bis-cyclohexane structure and substitution pattern.

Comparative Data Table of Preparation Parameters

| Preparation Step | Typical Reagents/Conditions | Purpose | Notes/Comments |

|---|---|---|---|

| Alkylation/Condensation | Cyclohexyl halide + 1,1,3-trimethyl propane dihalide; Lewis acid catalyst (AlCl3) | Formation of C-C bonds linking cyclohexane rings | Requires control to avoid over-alkylation |

| Organometallic Addition | Cyclohexyl Grignard or organolithium + trimethyl-substituted ketones/aldehydes | Regioselective C-C bond formation | Enables stereoselectivity |

| Hydrogenation/Reduction | Pd/C or Raney Ni catalyst, H2 gas | Saturation of rings and side chains | Ensures full cyclohexane saturation |

| Purification | Distillation, recrystallization | Isolation of pure product | Boiling point ~576 K; stable compound |

Q & A

What spectroscopic and computational methods are recommended for structural elucidation of 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-cyclohexane?

Basic Research Question

To confirm the molecular structure, employ infrared (IR) spectroscopy to identify functional groups and hydrogen bonding patterns. Gas chromatography-mass spectrometry (GC-MS) can validate purity and molecular weight, as demonstrated in thermochemical studies of similar cyclohexane derivatives . For stereochemical analysis, nuclear magnetic resonance (NMR) (not explicitly cited but inferred from structural studies in ) and computational tools like density functional theory (DFT) can predict optimized geometries. Reference databases such as NIST Chemistry WebBook provide validated spectral libraries for comparison .

How can experimental protocols be designed to assess thermodynamic properties like enthalpy of vaporization (ΔvapH) for this compound?

Basic Research Question

Use gas chromatography (GC) to measure boiling points and derive ΔvapH via equilibrium methods, as outlined in phase change studies of analogous cyclohexane compounds . Differential scanning calorimetry (DSC) can determine fusion points and heat capacity. Cross-validate results with computational models (e.g., COSMO-RS) to account for substituent effects from the 1,1,3-trimethyl groups .

What methodologies are effective for analyzing hydrophobic interactions between this compound and enzymes like α-amylase or β-glucosidase?

Advanced Research Question

Perform molecular docking simulations (e.g., AutoDock Vina) to map binding pockets, prioritizing hydrophobic residues like phenylalanine or leucine, as observed in studies of structurally related bis-cyclohexane derivatives . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For in vitro validation, use fluorescence quenching assays to monitor enzyme activity changes upon compound exposure .

How can discrepancies in reported thermodynamic data (e.g., ΔrH°) for cyclohexane derivatives be resolved?

Advanced Research Question

Discrepancies often arise from differences in experimental conditions (e.g., solvent, temperature). Apply multivariate regression analysis to isolate variables affecting enthalpy measurements. Compare datasets from standardized sources like NIST WebBook and replicate experiments using controlled protocols (e.g., Eqk method for gas-phase reactions) . Statistical tools like Bland-Altman plots can highlight systematic biases between studies.

What in silico approaches predict the ADMET properties of this compound, and how do they correlate with experimental data?

Advanced Research Question

Use QSAR models (e.g., SwissADME) to estimate absorption (e.g., <30% for polar derivatives vs. >90% for hydrophobic analogs) . For metabolism, employ CYP450 docking simulations to identify potential oxidation sites. Validate predictions with in vitro hepatocyte assays. Pharmacokinetic parameters like volume of distribution (Vd) can be modeled using PBPK software (e.g., GastroPlus), accounting for logP values derived from substituent contributions .

What strategies optimize synthetic routes for high-purity 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-cyclohexane?

Basic Research Question

Leverage Grignard reactions or acid-catalyzed cyclization to assemble the bis-cyclohexane core. Monitor reaction progress with thin-layer chromatography (TLC) and purify via fractional distillation or preparative HPLC. Characterize purity using GC-MS and compare retention indices with literature values . For stereochemical control, employ chiral catalysts or analyze enantiomeric excess via polarimetry .

How does the steric hindrance from 1,1,3-trimethyl substituents influence the compound’s reactivity in substitution reactions?

Advanced Research Question

Conduct kinetic studies under varying steric conditions (e.g., SN2 vs. SN1 mechanisms). Use computational tools (e.g., Gaussian) to calculate activation energies and transition state geometries. Compare with less hindered analogs (e.g., 1,3-propanediyl derivatives) to isolate steric effects . Experimental validation via NMR kinetics can track reaction intermediates .

What analytical techniques differentiate cis/trans isomerism in bis-cyclohexane derivatives?

Basic Research Question

Employ NOESY NMR to detect spatial proximity between methyl groups, confirming stereochemistry. For mixtures, use HPLC with chiral stationary phases or compare IR vibrational modes (e.g., C-H out-of-plane bending) between isomers . Computational IR spectrum simulations (e.g., via ORCA) can aid assignment .

How can researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

Advanced Research Question

Design a Hansen solubility parameter (HSP) study to quantify dispersion, polar, and hydrogen-bonding contributions. Use molecular dynamics (MD) simulations to model solvent interactions, focusing on methyl group hydrophobicity. Validate with experimental solubility measurements in solvents like DMSO and hexane, correlating with logP values .

What safety protocols are critical when handling this compound in catalytic studies?

Basic Research Question

Refer to safety data sheets (SDS) for analogous cyclohexane derivatives, emphasizing ventilation and PPE (gloves, goggles) due to potential irritancy . Monitor for exothermic reactions during catalytic applications using in situ temperature probes. For spills, use non-reactive adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent dispersion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.